



Application Notes: Using CEF6 Peptide in an IFN-y ELISpot Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Interferon-gamma (IFN-y) ELISpot assay is a highly sensitive method for quantifying the frequency of antigen-specific, IFN-y-secreting T cells at the single-cell level.[1][2] This technique is a cornerstone of immune monitoring in various fields, including vaccine development, infectious disease research, oncology, and transplantation.[1] The CEF6 peptide pool serves as a well-established positive control for these assays. It is a lyophilized mixture of 32 peptides derived from human Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus.[3] These peptides are renowned for their ability to elicit robust IFN-y recall responses from CD8+ T cells in a majority of individuals, making CEF6 an ideal tool for assessing immune functionality and for the validation of assay performance.[4]

Principle of the Assay

The IFN-y ELISpot assay is a sandwich enzyme-linked immunosorbent assay (ELISA) adapted for the detection of secreted proteins from individual cells. The process begins with the coating of a 96-well plate with a capture antibody specific for IFN-y. Peripheral Blood Mononuclear Cells (PBMCs) are then plated in the presence of the **CEF6** peptide pool. T cells within the PBMC population that recognize the **CEF6** peptides will become activated and secrete IFN-y. The secreted cytokine is captured by the antibody on the plate membrane in the immediate vicinity of the secreting cell. After an incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope on the IFN-y molecule is added.



This is followed by the addition of a streptavidin-enzyme conjugate (such as streptavidin-horseradish peroxidase). Finally, a substrate is added that is converted by the enzyme into an insoluble, colored precipitate at the site of cytokine secretion. Each resulting spot corresponds to a single IFN-y-secreting cell, and these spots can be enumerated to determine the frequency of antigen-specific T cells.

Data Presentation

The results of an IFN- γ ELISpot assay using the **CEF6** peptide pool are typically expressed as Spot Forming Units (SFU) per million PBMCs. The response to the **CEF6** peptide pool can vary between individuals, but it is expected to be significantly higher than the negative control (media alone). Below is a table summarizing representative data from healthy donors stimulated with a CEF peptide pool.

Donor ID	Stimulation	SFU per 10^6 PBMCs
1	Media Only	5
1	CEF6 Peptide Pool	250
2	Media Only	2
2	CEF6 Peptide Pool	410
3	Media Only	8
3	CEF6 Peptide Pool	180
4	Media Only	4
4	CEF6 Peptide Pool	320

Note: The data presented are for illustrative purposes. Actual SFU counts can vary based on the donor's immune history, cell viability, and specific assay conditions.

Experimental Protocols Materials Required

CEF6 Peptide Pool



- Human IFN-y ELISpot kit (containing capture antibody, detection antibody, and streptavidinenzyme conjugate)
- PVDF-membrane 96-well plates
- Substrate for the enzyme (e.g., BCIP/NBT for alkaline phosphatase)
- Peripheral Blood Mononuclear Cells (PBMCs)
- Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin)
- Phosphate Buffered Saline (PBS)
- Wash Buffer (PBS with 0.05% Tween 20)
- 35% Ethanol in sterile water
- CO2 incubator (37°C, 5% CO2)
- ELISpot plate reader

Detailed Methodology

Day 1: Plate Coating

- Pre-wet the PVDF membrane of the 96-well ELISpot plate by adding 15 μ L of 35% ethanol to each well for 1 minute.
- Wash the plate three times with 200 μL/well of sterile PBS.
- Dilute the anti-IFN-y capture antibody to the recommended concentration in sterile PBS.
- Add 100 μL of the diluted capture antibody to each well.
- Seal the plate and incubate overnight at 4°C.

Day 2: Cell Stimulation



- Aspirate the capture antibody solution from the plate.
- Wash the plate three times with 200 μL/well of sterile PBS.
- Block the membrane by adding 200 μL/well of complete RPMI-1640 medium to each well.
- Incubate the plate for at least 2 hours at 37°C.
- Thaw and count the PBMCs. Resuspend the cells in complete RPMI-1640 medium to a final concentration of 2-3 x 10⁶ cells/mL.
- Reconstitute the CEF6 peptide pool according to the manufacturer's instructions. A typical final concentration in the well is 1-2 μg/mL for each peptide.
- Aspirate the blocking medium from the plate.
- · Set up the following conditions in triplicate wells:
 - Negative Control: 100 μL of cell suspension + 100 μL of complete RPMI-1640 medium.
 - \circ Positive Control (**CEF6**): 100 µL of cell suspension + 100 µL of **CEF6** peptide pool diluted in complete RPMI-1640 medium.
- Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

Day 3: Spot Development

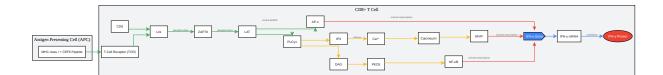
- Aspirate the cells from the plate.
- Wash the plate six times with 200 μL/well of Wash Buffer.
- Dilute the biotinylated anti-IFN-γ detection antibody to the recommended concentration in PBS with 0.5% BSA.
- Add 100 μL of the diluted detection antibody to each well.
- Incubate the plate for 2 hours at room temperature.
- Wash the plate six times with 200 μL/well of Wash Buffer.



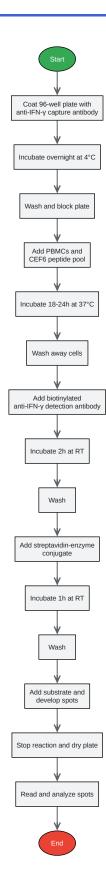
- Dilute the streptavidin-enzyme conjugate to the recommended concentration in PBS.
- Add 100 μL of the diluted conjugate to each well.
- Incubate the plate for 1 hour at room temperature.
- Wash the plate three times with Wash Buffer, followed by three washes with PBS.
- Prepare the substrate solution according to the manufacturer's instructions.
- Add 100 μL of the substrate solution to each well.
- Monitor spot development (typically 5-15 minutes). Stop the reaction by washing the plate with distilled water.
- Allow the plate to dry completely.
- Count the spots using an automated ELISpot reader.

Visualizations Signaling Pathway









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